molecular formula C9H14N4OS B14881008 2-amino-N-(1-(tetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)acetamide

2-amino-N-(1-(tetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B14881008
M. Wt: 226.30 g/mol
InChI Key: WDWCEPNHISUWEH-UHFFFAOYSA-N
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Description

2-amino-N-(1-(tetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)acetamide is a chemical compound with a unique structure that combines an amino group, a pyrazole ring, and a tetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-(tetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydrothiophene moiety.

    Coupling with Amino Acetamide: The final step involves coupling the pyrazole-tetrahydrothiophene intermediate with amino acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-(tetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-amino-N-(1-(tetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-N-(1-(tetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Proteins, enzymes, or receptors that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide: A similar compound with a cyclopropyl group instead of a pyrazole ring.

    2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide: A compound with an ethyl group in place of the pyrazole ring.

Uniqueness

2-amino-N-(1-(tetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H14N4OS

Molecular Weight

226.30 g/mol

IUPAC Name

2-amino-N-[2-(thiolan-3-yl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C9H14N4OS/c10-5-9(14)12-8-1-3-11-13(8)7-2-4-15-6-7/h1,3,7H,2,4-6,10H2,(H,12,14)

InChI Key

WDWCEPNHISUWEH-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1N2C(=CC=N2)NC(=O)CN

Origin of Product

United States

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